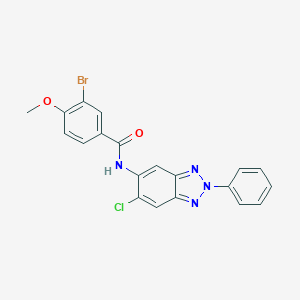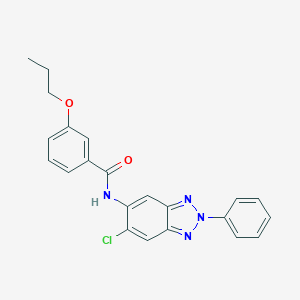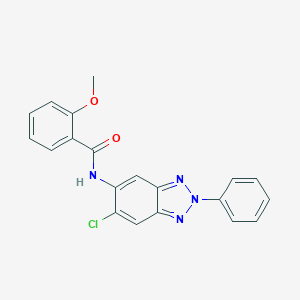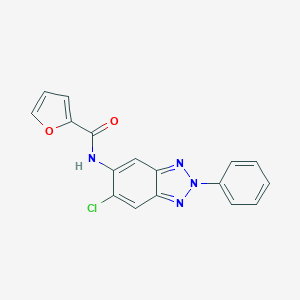![molecular formula C24H23N3O2 B283626 (5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile, commonly known as DMMDA-2, is a chemical compound that belongs to the family of pyridine derivatives. It has been used in scientific research for its potential applications in the field of medicine. The purpose of
作用机制
The mechanism of action of DMMDA-2 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMMDA-2 has also been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. Additionally, DMMDA-2 has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have anti-inflammatory effects. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms. However, more research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
实验室实验的优点和局限性
DMMDA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in the field of medicine. However, there are also limitations to its use in lab experiments. DMMDA-2 is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the mechanism of action of DMMDA-2 is not fully understood, which could limit its use in certain experiments.
未来方向
There are several future directions for research on DMMDA-2. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, more research is needed to fully understand the advantages and limitations of using DMMDA-2 in lab experiments.
合成方法
DMMDA-2 can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 2-phenylethylmalononitrile and pyridine-3-carbaldehyde in the presence of a base. The reaction yields a yellow solid that can be purified using recrystallization. The purity of the compound can be confirmed using thin-layer chromatography and spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy.
科学研究应用
DMMDA-2 has been used in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. DMMDA-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
属性
分子式 |
C24H23N3O2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-16-9-10-22(17(2)13-16)26-15-21-18(3)20(14-25)23(28)27(24(21)29)12-11-19-7-5-4-6-8-19/h4-10,13,15,26H,11-12H2,1-3H3/b21-15- |
InChI 键 |
FRVLRFBPDRPXJD-QNGOZBTKSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)N/C=C\2/C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)